molecular formula C33H30N2O4 B329797 N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE

N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE

Katalognummer: B329797
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: NYOXEPKZUSDFQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties. This compound features a xanthene core, which is a tricyclic aromatic system, and is often used in various scientific research applications due to its stability and reactivity.

Eigenschaften

Molekularformel

C33H30N2O4

Molekulargewicht

518.6 g/mol

IUPAC-Name

N-[2,2-dimethyl-3-(9H-xanthene-9-carbonylamino)propyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C33H30N2O4/c1-33(2,19-34-31(36)29-21-11-3-7-15-25(21)38-26-16-8-4-12-22(26)29)20-35-32(37)30-23-13-5-9-17-27(23)39-28-18-10-6-14-24(28)30/h3-18,29-30H,19-20H2,1-2H3,(H,34,36)(H,35,37)

InChI-Schlüssel

NYOXEPKZUSDFQO-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Kanonische SMILES

CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the xanthene core, followed by the introduction of the dimethyl and propyl groups. The final step involves the formation of the carboxamide linkage. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In fluorescence microscopy and as a fluorescent probe.

    Industry: Used in the production of dyes and pigments due to its stable fluorescent properties.

Wirkmechanismus

The mechanism by which N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The xanthene core allows for strong binding to various proteins and enzymes, influencing their activity. This compound can also participate in electron transfer reactions, making it useful in redox biology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluorescein: Another xanthene derivative used widely in fluorescence applications.

    Rhodamine: Known for its use in dye chemistry and as a fluorescent marker.

    Eosin: Used in histology for staining tissues.

Uniqueness

N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE stands out due to its unique combination of stability, reactivity, and fluorescent properties. Unlike other similar compounds, it offers a balance of these characteristics, making it versatile for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.